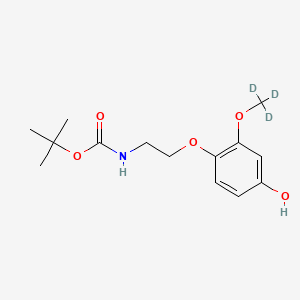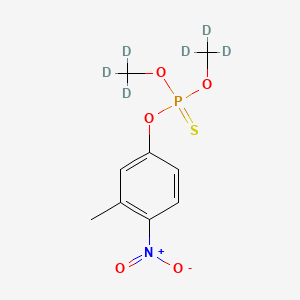
Fenitrothion-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenitrothion-d6 is a deuterium-labeled analog of fenitrothion, an organophosphorus insecticide. The compound is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification and analysis of fenitrothion in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenitrothion-d6 is synthesized through the esterification reaction between deuterated methanol and 3-methyl-4-nitrophenol in the presence of phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fenitrothion-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxon derivatives.
Hydrolysis: In aqueous environments, this compound can hydrolyze to produce 3-methyl-4-nitrophenol and deuterated phosphoric acid.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxon derivatives of this compound.
Hydrolysis: 3-methyl-4-nitrophenol and deuterated phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenitrothion-d6 is widely used in scientific research for:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of fenitrothion residues in environmental and biological samples.
Environmental Studies: Monitoring the degradation and persistence of fenitrothion in soil and water.
Toxicology: Studying the metabolic pathways and toxic effects of fenitrothion in living organisms.
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of fenitrothion in animal models
Mechanism of Action
Fenitrothion-d6, like fenitrothion, acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing neurotoxicity and eventual paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
Fenitrothion: The non-deuterated analog, widely used as an insecticide.
Malathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphorus compound used in agriculture
Uniqueness
Fenitrothion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise mass spectrometric analysis, making it an invaluable tool for studying the environmental fate and biological effects of fenitrothion .
Properties
IUPAC Name |
(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLGFHPUIJIMJ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661971 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-59-4 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
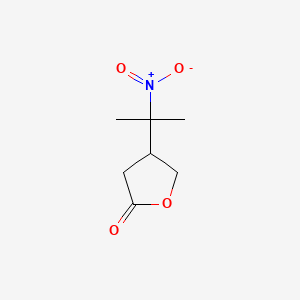
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)
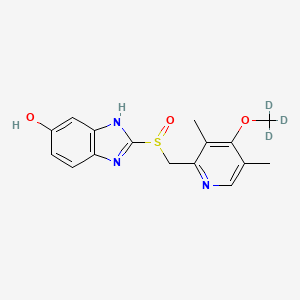

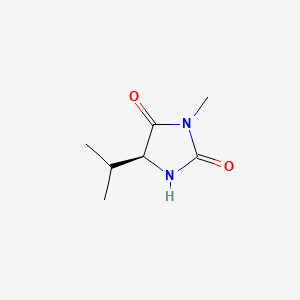
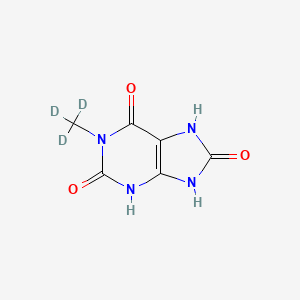
![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
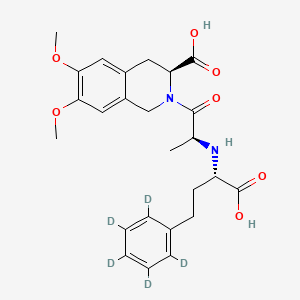

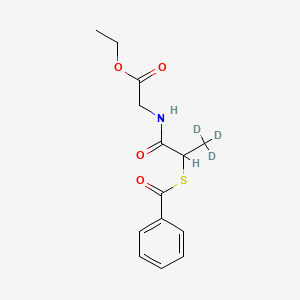
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
